molecular formula C10H10O4 B1312102 2-(Acetyloxy)-6-methylbenzoic acid CAS No. 31490-86-5

2-(Acetyloxy)-6-methylbenzoic acid

Cat. No.: B1312102
CAS No.: 31490-86-5
M. Wt: 194.18 g/mol
InChI Key: OSRBGUCAZNZFMF-UHFFFAOYSA-N
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Description

2-(Acetyloxy)-6-methylbenzoic acid, also known as acetylsalicylic acid, is a widely used compound in the pharmaceutical industry. It is a derivative of salicylic acid and is commonly known for its use as an analgesic, anti-inflammatory, and antipyretic agent. The compound’s molecular formula is C10H10O4, and it is characterized by the presence of an acetyloxy group attached to a benzene ring with a carboxylic acid and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetyloxy)-6-methylbenzoic acid typically involves the acetylation of salicylic acid. The process begins with the reaction of salicylic acid with acetic anhydride in the presence of a catalyst such as sulfuric acid or phosphoric acid. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction is conducted in large reactors, and the product is isolated through filtration and drying. The purity of the final product is ensured through various quality control measures, including chromatography and spectroscopy.

Chemical Reactions Analysis

Types of Reactions

2-(Acetyloxy)-6-methylbenzoic acid undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond in the compound can be hydrolyzed under acidic or basic conditions to yield salicylic acid and acetic acid.

    Oxidation: The methyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 2-(Acetyloxy)-benzoic acid.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water as the solvent.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Hydrolysis: Salicylic acid and acetic acid.

    Oxidation: 2-(Acetyloxy)-benzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Acetyloxy)-6-methylbenzoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a starting material for the synthesis of various organic compounds.

    Biology: Studied for its effects on cellular processes and enzyme activity.

    Medicine: Widely used as an analgesic, anti-inflammatory, and antipyretic agent. It is also investigated for its potential role in preventing cardiovascular diseases.

    Industry: Used in the production of other pharmaceuticals and as a chemical intermediate in various industrial processes.

Mechanism of Action

The primary mechanism of action of 2-(Acetyloxy)-6-methylbenzoic acid involves the inhibition of the cyclooxygenase (COX) enzyme. This enzyme is responsible for the synthesis of prostaglandins, which are mediators of inflammation, pain, and fever. By acetylating a serine residue in the active site of the COX enzyme, this compound irreversibly inhibits its activity, leading to a decrease in prostaglandin production. This results in the compound’s analgesic, anti-inflammatory, and antipyretic effects.

Comparison with Similar Compounds

2-(Acetyloxy)-6-methylbenzoic acid is similar to other non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen and naproxen. it is unique in its irreversible inhibition of the COX enzyme, which distinguishes it from other NSAIDs that act as reversible inhibitors. Similar compounds include:

    Ibuprofen: A reversible inhibitor of the COX enzyme with similar analgesic and anti-inflammatory properties.

    Naproxen: Another reversible COX inhibitor with a longer duration of action compared to ibuprofen.

    Salicylic acid: The parent compound of this compound, which also exhibits anti-inflammatory properties but lacks the acetyl group.

Properties

IUPAC Name

2-acetyloxy-6-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c1-6-4-3-5-8(14-7(2)11)9(6)10(12)13/h3-5H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSRBGUCAZNZFMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(=O)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80413573
Record name 2-(Acetyloxy)-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31490-86-5
Record name 2-(Acetyloxy)-6-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=31490-86-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Acetyloxy)-6-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80413573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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